1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound (CAS 1171668-31-7) is a structurally complex heterocyclic molecule combining pyrrolo[3,4-d][1,2,3]triazole and 1,2,4-oxadiazole moieties. Key structural features include:
Properties
IUPAC Name |
3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c23-15-7-4-13(5-8-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-9-6-12-2-1-3-14(12)10-16/h4-10,18-19H,1-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHNRCEVGHTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the indene derivative. The final step involves the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Research indicates that derivatives have demonstrated activity against breast cancer cell lines (e.g., MCF-7) through mechanisms such as thymidine phosphorylase inhibition .
-
Case Studies :
- Bajaj et al. synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole and evaluated their efficacy against MCF-7 cells. The most potent derivatives showed superior inhibitory action compared to standard chemotherapeutics .
- Taha et al. developed novel oxadiazole derivatives and assessed their activity against thymidine phosphorylase, finding enhanced potency compared to existing treatments .
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have been investigated for various other biological activities:
- Antimicrobial Properties : Several studies indicate that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models .
- Antioxidant Activity : The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related damage .
Summary of Synthesis Techniques
| Method | Description |
|---|---|
| Cyclization | Formation of oxadiazole via hydrazide reactions |
| Functionalization | Introduction of substituents for enhanced activity |
| Coupling | Final assembly with pyrrole or indene components |
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Triazole Hybrids
Table 1: Structural and Spectroscopic Comparison of Oxadiazole-Triazole Derivatives
Key Observations :
- The target compound’s pyrrolo-triazole-dione core distinguishes it from simpler triazole-thiones or pyrazole-thiazole hybrids, likely enhancing conformational stability .
- Substituents like the dihydroindenyl group may improve membrane permeability compared to purely aromatic analogs .
Pyrrolo-Oxadiazole/Triazole Cores
Table 2: Comparison of Pyrrolo-Fused Heterocycles
Key Observations :
- The dione functionality in both compounds enhances polarity, though the target compound’s triazole core may offer stronger hydrogen-bonding interactions than the oxazole analog .
- Crystallographic data for the oxazole-dione derivative (refined via SHELXL/ORTEP-3) confirm planar geometry, suggesting similar rigidity in the target compound .
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius enhance lipophilicity and π-π stacking compared to fluorine, as seen in antimicrobial thiazole derivatives .
- Dihydroindenyl vs. Aromatic Substituents : The partially saturated indenyl group in the target compound may reduce metabolic degradation compared to fully aromatic systems like benzoxazole .
Biological Activity
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with oxadiazole and triazole moieties. The structural framework includes a pyrrolo[3,4-d][1,2,3]triazole core that is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 373.80 g/mol.
Crystallographic Data
The compound exhibits a unique crystallographic arrangement due to the presence of multiple aromatic and heterocyclic rings. Key structural parameters include:
- Bond Lengths : Varying between 1.34 Å to 1.50 Å depending on the atom types involved.
- Angles : The dihedral angles between rings can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles often exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to the one have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Oxadiazole derivatives have been documented to possess anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit inflammatory mediators in vitro and in vivo models . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production.
Anticancer Potential
Some studies suggest that compounds containing oxadiazole and triazole moieties may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth . The specific mechanisms are still under investigation but may involve interference with DNA synthesis or repair mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives indicated that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus. The compound's structure was optimized through systematic variations leading to increased potency .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, a derivative exhibiting similar structural characteristics was tested using carrageenan-induced paw edema in rats. Results showed a marked reduction in edema compared to control groups .
Summary of Findings
| Activity Type | Tested Against | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Anti-inflammatory | Carrageenan-induced edema model | Reduced inflammation compared to controls |
| Anticancer | Various cancer cell lines | Induced apoptosis in treated cells |
Q & A
Q. How can researchers optimize the synthesis of this compound given its complex heterocyclic architecture?
- Methodological Answer : The synthesis of multi-heterocyclic systems like this compound requires stepwise coupling of fragments. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (as in ) can be adapted for triazole formation. Reaction conditions (e.g., 50°C for 16 hours with copper sulfate and sodium ascorbate) should be tested for yield optimization. Heterogeneous catalysis using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C ( ) may improve regioselectivity. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in hot acetic acid is critical for isolating high-purity products .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of ¹H-NMR (to identify aromatic protons and methylene linkages), LC-MS (for molecular ion verification), and elemental analysis (to confirm C/H/N ratios). For example, in , LC-MS and ¹H-NMR resolved the positions of chlorophenyl and indenyl substituents. IR spectroscopy can validate functional groups like oxadiazole (C=N stretches at ~1600 cm⁻¹) and triazole (N–N stretches at ~1450 cm⁻¹) .
Q. How can researchers address low yields during the coupling of oxadiazole and pyrrolotriazole moieties?
- Methodological Answer : Optimize solvent polarity (e.g., switch from THF to DMF for better solubility of aromatic intermediates) and employ phase-transfer catalysts. Pre-activation of the oxadiazole methyl group via bromination (using NBS) may enhance nucleophilic substitution efficiency. Monitor reaction progress with TLC (ethyl acetate/hexane 3:7) and adjust stoichiometry of reactants (e.g., 1.2:1 ratio of oxadiazole to pyrrolotriazole precursor) to minimize side products .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for stereoisomers of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare them with experimental data. For stereochemical ambiguities, use molecular docking ( ) to assess binding affinity differences between isomers. Couple this with dynamic NMR experiments at variable temperatures to detect atropisomerism or hindered rotation in the indenyl or oxadiazole groups .
Q. What strategies can predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Conduct ADME analysis using software like SwissADME to predict bioavailability and metabolic hotspots (e.g., oxidation of the indenyl group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). For example, highlights similar triazole derivatives undergoing CYP3A4-mediated metabolism. Use LC-MS/MS to identify phase I metabolites (hydroxylation, dealkylation) and phase II conjugates (glucuronidation) .
Q. How can AI-driven reaction design improve the scalability of this compound’s synthesis?
- Methodological Answer : Integrate quantum chemical reaction path searches ( ) with machine learning (e.g., ChemBERTa) to screen optimal catalysts and solvents. Platforms like ICReDD’s workflow can predict activation energies for key steps (e.g., cyclization of pyrrolotriazole) and recommend conditions (e.g., microwave irradiation for faster kinetics). Train models on existing datasets (e.g., Beilstein Journal protocols in ) to prioritize high-yield, low-waste pathways .
Q. What experimental approaches can elucidate the role of the 4-chlorophenyl group in biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl or unsubstituted phenyl) and compare their activity in target assays (e.g., kinase inhibition). Use SAR studies coupled with X-ray crystallography (if co-crystals are obtainable) to map interactions between the chlorophenyl group and hydrophobic binding pockets. Molecular dynamics simulations (50 ns trajectories) can quantify binding stability and entropy changes .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational docking scores and experimental IC₅₀ values?
- Methodological Answer : Re-evaluate docking parameters (e.g., flexible vs. rigid receptor models) and include solvent effects (implicit water models). Cross-validate with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling. If contradictions persist, consider off-target effects (e.g., redox activity of the triazole-dione core) using ROS assay kits .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
